N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c16-11-3-5-13(6-4-11)19-10-12(8-15(19)20)18-23(21,22)14-2-1-7-17-9-14/h1-7,9,12,18H,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIQCAXWICPZEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine-3-sulfonamide precursor, followed by the introduction of the 4-chlorophenyl group through a substitution reaction. The final step involves the formation of the pyrrolidinone ring under controlled conditions, often using a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
The compound demonstrates significant promise as a lead molecule in drug development, particularly in the following areas:
Antimalarial Activity
Recent studies have indicated that compounds similar to N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide may exhibit antimalarial properties. A series of sulfonamides, including those with pyridine scaffolds, have been evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria. These compounds were subjected to virtual screening and molecular docking studies, revealing promising inhibitory concentrations that suggest potential for further development in antimalarial therapies .
Antibacterial Properties
Sulfonamides are well-known for their antibacterial activity. The incorporation of a pyridine ring enhances the bioactivity of sulfonamide compounds. Research indicates that derivatives of this compound could be effective against various bacterial strains, potentially serving as alternatives to existing antibiotics amid rising resistance .
Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory properties. The sulfonamide group is known to play a role in modulating inflammatory pathways, making this compound a candidate for further exploration in treating inflammatory diseases .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological profile. Key insights from SAR studies include:
| Structural Feature | Impact on Activity |
|---|---|
| 4-Chlorophenyl Group | Enhances binding affinity to target proteins |
| Pyridine Ring | Increases solubility and bioavailability |
| Sulfonamide Moiety | Contributes to antibacterial and anti-inflammatory properties |
These features collectively influence the compound's efficacy and safety profile, guiding further modifications for enhanced activity.
Case Studies and Research Findings
Several studies provide insights into the practical applications and effectiveness of this compound:
Antimalarial Drug Development
A notable study focused on a library of triazolopyridine sulfonamides, which includes similar structures to the compound . The research identified several compounds with IC50 values in the low micromolar range against Plasmodium falciparum, indicating their potential as lead candidates for antimalarial drug development .
Antibacterial Efficacy
Another investigation explored the antibacterial properties of pyridine-based sulfonamides against resistant bacterial strains. The findings demonstrated significant activity, suggesting that compounds like this compound could be developed into effective treatments for bacterial infections .
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-Chlorophenylcarbamoyl)-4-(4-(3,4-Dichlorophenyl)Piperazine-1-yl)Pyridine-3-Sulfonamide
Structural Features :
- Core: Pyridine-3-sulfonamide with a 4-chlorophenylcarbamoyl substituent.
- Additional groups: A piperazine ring linked to a 3,4-dichlorophenyl moiety.
Pharmacological Activity : - Demonstrated antitumor activity against leukemia, colon cancer, and melanoma cell lines.
- IC₅₀ : 13.6–14.9 μM .
Key Differences : - The piperazine ring and 3,4-dichlorophenyl groups enhance steric bulk and electron-withdrawing effects compared to the pyrrolidinone and 4-chlorophenyl groups in the main compound.
- Higher molecular weight (estimated ~550–600 g/mol) due to the piperazine-dichlorophenyl extension.
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Isopropylbenzenesulfonamide
Structural Features :
- Core: Benzenesulfonamide linked to a pyrazolo-pyrimidine heterocycle.
- Additional groups: Fluorinated chromenone and isopropyl substituents. Physicochemical Properties:
- Molecular Weight : 616.9 g/mol.
- Melting Point : 211–214°C .
Key Differences : - Higher complexity and molecular weight compared to the main compound, which may affect solubility and bioavailability.
4-[(3-Methylphenyl)Amino]Pyridine-3-Sulfonamide (CAS 615-805-8)
Structural Features :
- Core: Pyridine-3-sulfonamide with a 3-methylphenylamino substituent. Key Differences:
- Lack of a pyrrolidinone or chlorophenyl group reduces structural similarity.
- No biological activity data are provided in the evidence, but the methylphenyl group may influence target selectivity .
Tabulated Comparison of Key Properties
Pharmacological and Structural Implications
- Electron-Withdrawing Groups : The 4-chlorophenyl and sulfonamide groups in the main compound may enhance binding to hydrophobic pockets or hydrogen-bonding regions in target proteins.
- Fluorination Effects : Fluorinated analogs (e.g., ) show increased molecular weight and melting points, which could correlate with enhanced target affinity but reduced solubility .
Biological Activity
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibition, and potential anticancer activities, supported by various studies and data.
Chemical Structure and Properties
The compound features a pyridine ring, a pyrrolidine moiety, and a sulfonamide group, which are known for contributing to its biological activity. The molecular weight of this compound is approximately 400.8 g/mol, with specific computed properties such as:
| Property | Value |
|---|---|
| Molecular Weight | 400.8 g/mol |
| XLogP3-AA | 2.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 4 |
Antibacterial Activity
Research has shown that derivatives of this compound exhibit varying degrees of antibacterial activity. A study indicated that compounds with similar structural features demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains .
Table: Antibacterial Activity of Related Compounds
| Compound | Activity Level | Target Bacteria |
|---|---|---|
| This compound | Moderate to Strong | Salmonella typhi |
| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole | Moderate | Bacillus subtilis |
| Other synthesized derivatives | Weak to Moderate | Various strains |
Enzyme Inhibition
The compound also exhibits significant enzyme inhibitory activity. Notably, it has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor and urease inhibitor. In one study, several derivatives showed strong inhibitory effects against urease, with some compounds achieving IC50 values significantly lower than the reference standard thiourea .
Table: IC50 Values for Urease Inhibition
| Compound ID | IC50 (µM) | Reference Standard (Thiourea) |
|---|---|---|
| 7l | 2.14 ± 0.003 | 21.25 ± 0.15 |
| 7m | 0.63 ± 0.001 | |
| 7n | 2.17 ± 0.006 | |
| 7o | 1.13 ± 0.003 | |
| ... | ... | ... |
Anticancer Potential
Emerging research indicates that compounds similar to this compound may possess anticancer properties. The sulfonamide group is often linked to various therapeutic effects in cancer treatment . Studies have suggested that these compounds can inhibit tumor growth through multiple mechanisms, including enzyme inhibition and interference with cellular signaling pathways .
Case Studies and Research Findings
- Study on Antibacterial Activity : A comprehensive evaluation of synthesized derivatives demonstrated their effectiveness against specific bacterial strains. The study utilized both in vitro assays and molecular docking techniques to elucidate the interaction between the compounds and bacterial proteins .
- Enzyme Inhibition Research : Another significant study focused on the inhibitory action of these compounds on urease and AChE, highlighting their potential in treating conditions related to enzyme overactivity . The results indicated that certain derivatives could serve as effective therapeutic agents.
- Anticancer Investigations : Several studies have explored the anticancer potential of sulfonamide derivatives, with promising results suggesting their role in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
